

5-Hydroxy Flunixin-d3: A Toxicological Profile

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Compound of Interest		
Compound Name:	5-Hydroxy Flunixin-d3	
Cat. No.:	B026596	Get Quote

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Disclaimer: This document provides a summary of available toxicological information. **5- Hydroxy Flunixin-d3** is a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) flunixin, primarily used as an analytical standard. As such, direct toxicological studies on **5-Hydroxy Flunixin-d3** are not publicly available. The following profile is based on data for the parent compound, flunixin, and general toxicological principles of NSAIDs. The toxicological properties of the deuterated and non-deuterated forms of 5-Hydroxy Flunixin are presumed to be very similar.

Executive Summary

5-Hydroxy Flunixin is the principal metabolite of flunixin, a potent non-narcotic analgesic with anti-inflammatory and antipyretic properties.[1][2] The primary mechanism of action for flunixin and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.[3][4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[3] While toxicological data for 5-Hydroxy Flunixin is scarce, the profile of the parent compound, flunixin, indicates potential for gastrointestinal and renal toxicity with repeated high doses. Acute toxicity data for flunixin shows moderate toxicity upon oral and inhalation exposure. In vitro and in vivo studies on flunixin have shown mixed results for mutagenicity, with no evidence of carcinogenicity.

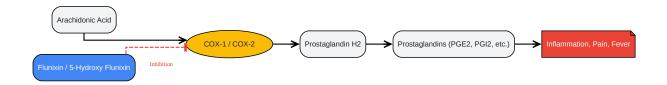
Mechanism of Action: Inhibition of Prostaglandin Synthesis



Flunixin, like other NSAIDs, exerts its therapeutic effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3]

- COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and platelet aggregation.[3]
- COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3]

By inhibiting COX enzymes, flunixin reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever.[3]

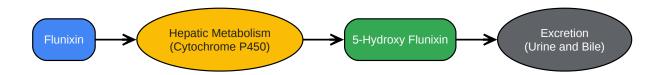


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Mechanism of NSAID action.

Metabolic Pathway

Flunixin is metabolized in the liver to 5-Hydroxy Flunixin. This hydroxylation reaction is primarily carried out by cytochrome P450 enzymes.[6]



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Simplified metabolic pathway of flunixin.

Toxicological Data (Based on Flunixin)

The following tables summarize the available quantitative toxicological data for the parent compound, flunixin.

Table 1: Acute Toxicity of Flunixin

Species	Route	Value	Reference
Rat	Oral (LD50)	53 - 157 mg/kg (meglumine salt)	[7]
Rat	Inhalation (LC50)	< 0.52 mg/L (4 hr) (meglumine salt)	[7]
Mouse	Oral (LD50)	176 - 249 mg/kg (meglumine salt)	[7]

Table 2: Repeated Dose Toxicity of Flunixin (No-

Observed-Effect Level - NOEL)

Species	Duration	Route	NOEL	Reference
Rat	13 weeks	Oral	3 mg/kg bw/day (meglumine salt)	[8]
Rat	1 year	Oral	1 mg/kg bw/day (free acid)	[8]
Monkey	13 weeks	Oral	5 mg/kg bw/day (free acid)	[8]
Monkey	4 weeks	Intramuscular	30 mg/kg bw/day (meglumine salt)	[8]

Table 3: Genotoxicity and Carcinogenicity of Flunixin



Assay Type	Result	Reference
Mutagenicity (in vitro)	Positive	
Mutagenicity (in vivo)	Negative	_
Carcinogenicity (Rat)	No carcinogenic effects	[7]
Carcinogenicity (Mouse)	No carcinogenic effects	[7]

Experimental Protocols

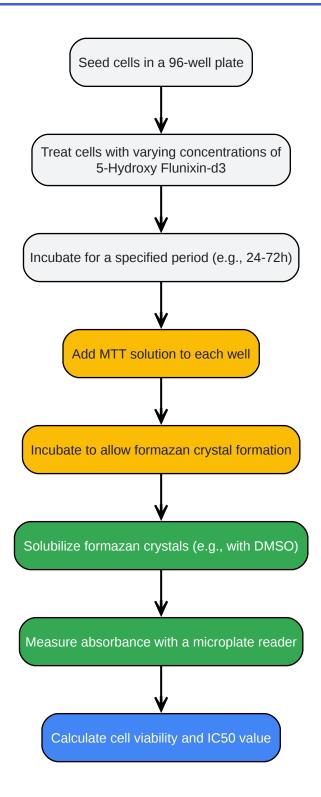
Detailed methodologies for key toxicological assays are outlined below.

In Vitro Cytotoxicity: MTT Assay

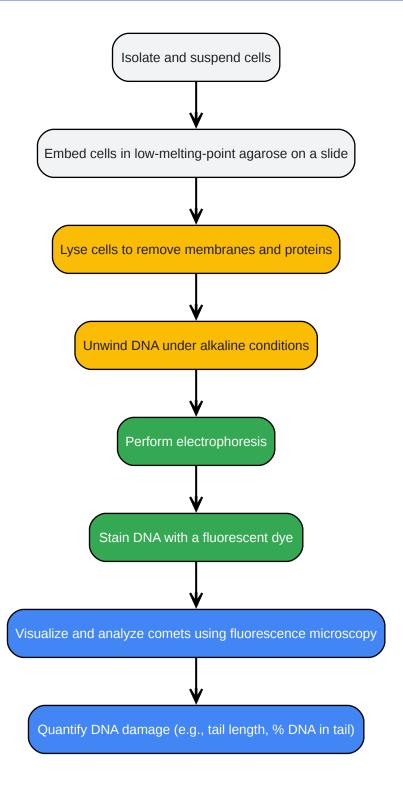
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]

Principle: Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solubilized crystals. [9]

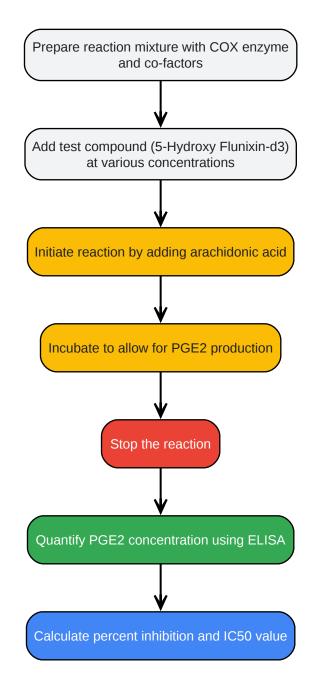












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